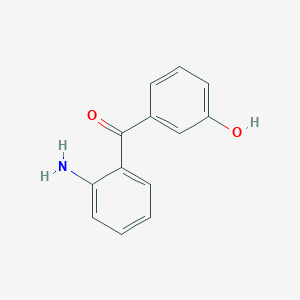

2-Amino-3'-hydroxybenzophenone

Vue d'ensemble

Description

“2-Amino-3’-hydroxybenzophenone” is a compound that is structurally similar to benzophenones . Benzophenones are a class of aromatic ketones, which are pale-yellow solids and readily soluble in most organic solvents . They are widely used in various applications, including sunscreen formulations, plastics, toys, furniture finishes, and other products to limit UV degradation .

Molecular Structure Analysis

The molecular structure of “2-Amino-3’-hydroxybenzophenone” is similar to that of benzophenones . Benzophenones are conjugated molecules that absorb light at lower energies than many aromatic molecules . The hydroxyl group in these compounds is hydrogen-bonded to the ketone, contributing to their light-absorption properties .Chemical Reactions Analysis

Amines, such as “2-Amino-3’-hydroxybenzophenone”, can undergo various reactions. For instance, acyl chlorides and acid anhydrides can react with primary and secondary amines to form amides . Amines can also react with alkyl halides directly to give N-alkylated products .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3’-hydroxybenzophenone” are likely to be similar to those of benzophenones . Benzophenones are pale-yellow solids with a density of 1.20 g cm^−3 . They have a melting point of 62 to 65 °C and a boiling point of 224 to 227 °C .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Methods : 2-Amino-2′-hydroxybenzophenones have been synthesized through acylation processes, such as the reaction of phenols with 2-isocyanatobenzoyl chloride in the presence of aluminium trichloride. This method demonstrates the compound's utility in organic synthesis and its reactivity under specific conditions (Bigi et al., 1996).

Chromophore Bonding : The bonding of o-Hydroxybenzophenone chromophores to aminopropyl silica gel has been explored. This involves complex reactions to create microbeads with specific chemical properties, indicating potential applications in material science and chemistry (Senda et al., 2008).

Chemical Properties and Reactions

Reactivity and Stability : Studies have examined the thermal and photooxidative behavior of 2-hydroxybenzophenone derivatives in various environments. This research provides insights into the stability and reactivity of these compounds under different conditions, which is crucial for their potential applications in industrial processes (Allen et al., 1993).

Novel Synthesis Approaches : Innovative methods have been developed for synthesizing 2-hydroxybenzophenones, demonstrating the versatility and adaptability of these compounds in chemical synthesis. Such advancements highlight their significance in the development of new materials and chemicals (Xiaonan et al., 2017).

Environmental and Biological Interactions

Environmental Detection : Methods have been developed for detecting derivatives of 2-hydroxybenzophenone in environmental water samples. This highlights the environmental relevance of these compounds and the importance of monitoring their presence and impact in natural ecosystems (Negreira et al., 2009).

Biological Interactions : The interaction of 2-hydroxybenzophenone derivatives with biological molecules has been studied, providing insights into their potential biological and pharmacological applications. This research is crucial for understanding the bioactivity and safety of these compounds in various applications (Orii et al., 2004).

Propriétés

IUPAC Name |

(2-aminophenyl)-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBYZVUMQOQDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

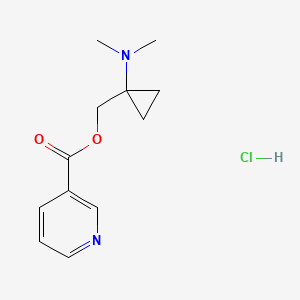

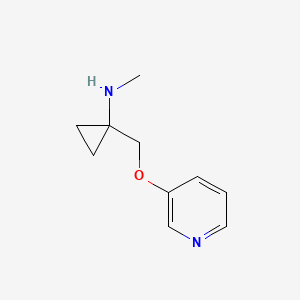

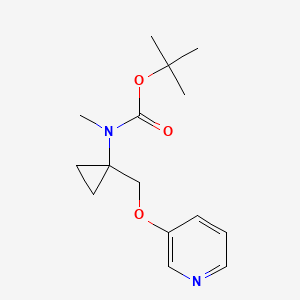

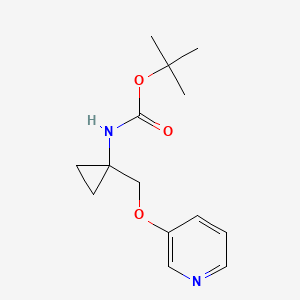

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Dimethylamino)cyclopropyl]methanol](/img/structure/B3264185.png)

![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B3264209.png)